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molecular formula C12H17NO2 B8548609 4-Isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

4-Isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B8548609
M. Wt: 207.27 g/mol
InChI Key: GEZVKJCBLJWZID-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from methyl 4-isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (37 mg, 0.17 mmol) and lithium hydroxide monohydrate (28 mg, 0.67 mmol) according to General Procedure 7. The crude product was dried onto Silica gel and was purified by flash chromatography (0-80% EtOAc/Heptane) to give 4-isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (11) as a light yellow solid (22 mg, 63%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 0.94 (d, J=6.62 Hz, 3H), 0.98 (d, J=6.59 Hz, 3H), 1.23-1.32 (m, 1H), 1.40-1.48 (m, 1H), 1.73-1.84 (m, 1H), 1.89-2.01 (m, 1H), 2.53-2.76 (m, 3H), 2.95-3.05 (m, 1H), 6.59 (s, 1H); LCMS-MS (ESI−) 206.2 (M−H); HPLC (UV=100%).
Name
methyl 4-isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Quantity
37 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
28 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[C:12]2[CH:11]=[C:10]([C:13]([O:15]C)=[O:14])[NH:9][C:8]=2[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].O.[OH-].[Li+]>>[CH2:1]([CH:5]1[C:12]2[CH:11]=[C:10]([C:13]([OH:15])=[O:14])[NH:9][C:8]=2[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
methyl 4-isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Quantity
37 mg
Type
reactant
Smiles
C(C(C)C)C1CCC=2NC(=CC21)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
28 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried onto Silica gel
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (0-80% EtOAc/Heptane)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1CCC=2NC(=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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